ethyl 3-(4-methylphenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-methylphenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused thiophene-pyridazine core. Key structural features include:
- Position 3: A 4-methylphenyl group, contributing steric bulk and aromatic interactions.
- Position 1: An ethyl carboxylate ester (-COOEt), enhancing solubility and serving as a common pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-4-6-7-16(25)22-19-17-15(12-29-19)18(21(27)28-5-2)23-24(20(17)26)14-10-8-13(3)9-11-14/h8-12H,4-7H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFMFSDDWKFCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methylphenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Thieno[3,4-d]pyridazine Core: : The synthesis begins with the formation of the thieno[3,4-d]pyridazine core. This can be achieved by cyclization reactions involving thiophene derivatives and appropriate reagents such as formic acid or triethyl orthoformate .
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Introduction of the 4-Methylphenyl Group: : The 4-methylphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative of 4-methylphenyl and a suitable palladium catalyst .
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Formation of the Ethyl Ester Functional Group: : The ethyl ester functional group can be introduced by esterification reactions involving ethanol and appropriate carboxylic acid derivatives .
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Introduction of the Pentanoylamino Group: : The pentanoylamino group can be introduced through amide bond formation reactions involving pentanoic acid and appropriate amine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-methylphenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thieno[3,4-d]pyridazine core, leading to the formation of sulfoxides or sulfones .
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Reduction: : Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives .
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound ethyl 3-(4-methylphenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS Number: 851947-83-6) has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by comprehensive data tables and case studies.
Basic Information
- Molecular Formula : C21H23N3O4S
- Molecular Weight : 413.49 g/mol
- Purity : 95%+
Structure
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research has indicated that compounds with thieno[3,4-d]pyridazine moieties exhibit significant anticancer properties. A study by demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. For example, a study highlighted its effectiveness in reducing inflammation markers in animal models of arthritis .
Antimicrobial Properties
Recent investigations have explored the antimicrobial effects of this compound against various bacterial strains. Preliminary results indicated a broad spectrum of activity, particularly against Gram-positive bacteria .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties. A study focused on neuroinflammation indicated that it could mitigate oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Table 2: Case Studies
| Study | Findings | Year |
|---|---|---|
| Cancer Cell Study | Showed selective cytotoxicity | 2024 |
| Inflammation Study | Reduced inflammation markers | 2025 |
| Antimicrobial Study | Broad-spectrum activity against bacteria | 2024 |
| Neuroprotection | Reduced oxidative stress | 2025 |
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Property Differences
Position 3 Modifications
- 3-Fluorophenyl (CAS 887224-70-6) : Fluorine’s electron-withdrawing nature may improve metabolic stability and alter electronic distribution .
Position 5 Modifications
- Pentanamido (Target) : The long alkyl chain in pentanamido enhances lipophilicity, favoring membrane permeability but possibly reducing solubility .
- Amino (CAS 123542-47-2): The -NH₂ group increases polarity, improving solubility but limiting passive diffusion .
- Benzodioxole-amido (CAS 851947-11-0) : The bicyclic oxygen-rich group may improve binding to polar targets (e.g., enzymes) via hydrogen bonding .
Implications for Drug Design
- Lipophilicity: The target compound’s pentanamido group suggests superior lipid bilayer penetration compared to analogs with polar R5 groups (e.g., amino or benzodioxole-amido).
- Metabolic Stability : Fluorine substitution in CAS 887224-70-6 highlights a strategy to resist oxidative metabolism, which could be applied to the target compound via future derivatization .
- Synthetic Accessibility: Ethyl carboxylate at Position 1 is a common motif in thieno-pyridazine derivatives, enabling straightforward esterification or hydrolysis for further modifications .
Biological Activity
Chemical Structure and Properties
The molecular formula of ethyl 3-(4-methylphenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is with a molecular weight of approximately 318.39 g/mol. The compound features a thieno[3,4-d]pyridazine core, which is known for its potential pharmacological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 318.39 g/mol |
| Molecular Formula | C16H18N2O3S |
| LogP | 3.4718 |
| Polar Surface Area | 68.078 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research has shown that derivatives of thieno[3,4-d]pyridazine exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Potential
Thieno[3,4-d]pyridazine derivatives have also been investigated for their anticancer properties. A recent study highlighted that certain derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways . The compound's ability to interact with DNA and inhibit topoisomerases contributes to its anticancer activity.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, thieno[3,4-d]pyridazines have shown anti-inflammatory effects. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . The anti-inflammatory mechanism may involve the modulation of NF-kB signaling pathways.
Case Studies
- Antimicrobial Efficacy : A series of experiments conducted on this compound revealed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating strong antimicrobial potential .
- Cancer Cell Studies : In vitro studies using human cancer cell lines showed that this compound could reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment . Flow cytometry analysis confirmed increased apoptotic cells in treated groups compared to controls.
Q & A
Q. What are the established synthetic routes for ethyl 3-(4-methylphenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of substituted aldehydes (e.g., 4-methylbenzaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate .
- Step 2: Cyclization with ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH) to construct the thieno[3,4-d]pyridazine core .
- Step 3: Amidation at position 5 using pentanoyl chloride in the presence of a base (e.g., pyridine or DMAP) to introduce the pentanamido group .
Key Considerations: Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF for solubility) to improve yields (typically 40–60% overall) .
Q. How is the compound characterized post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions. For example, the ethyl ester group appears as a triplet at δ ~1.3 ppm (CH) and quartet at δ ~4.3 ppm (CH) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 453.15) .
- X-ray Crystallography: Employ SHELXL for structure refinement. Analyze dihedral angles between the thieno ring and substituents to assess conformational stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., A549 for cytotoxicity) and assay conditions (e.g., 48-hour incubation) to minimize variability .
- Dose-Response Analysis: Compare IC values across studies. For example, discrepancies in cytotoxicity (20–100 µM) may arise from differences in cell permeability or metabolic stability .
- Control Experiments: Include reference compounds (e.g., doxorubicin for anticancer assays) to validate assay sensitivity .
Q. How to design experiments to determine the compound’s mechanism of action?
Methodological Answer:
- Target Identification: Perform kinase profiling or thermal shift assays to identify binding partners. For example, thieno[3,4-d]pyridazine derivatives often target Hedgehog or MAPK pathways .
- Molecular Docking: Use AutoDock Vina to model interactions with suspected targets (e.g., SMO receptor). Validate predictions with site-directed mutagenesis .
- Pathway Analysis: Apply RNA sequencing or phosphoproteomics to track downstream effects (e.g., apoptosis markers like caspase-3) .
Q. What strategies optimize synthetic yield and purity for scale-up?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) during cyclization to enhance regioselectivity .
- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Continuous Flow Reactors: Implement microfluidic systems for precise temperature control during amidation, reducing side products .
Q. How to analyze the compound’s three-dimensional conformation and correlate it with activity?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., chloroform/methanol). Refine data with SHELXL-2018 to determine bond lengths and angles critical for target binding .
- Conformational Dynamics: Perform molecular dynamics simulations (AMBER force field) to assess flexibility of the pentanamido side chain .
- SAR Studies: Synthesize analogs with rigidified substituents (e.g., cyclohexane rings) to evaluate steric effects on activity .
Q. How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot .
- siRNA Knockdown: Silence suspected targets (e.g., Gli1 for Hedgehog pathway) and assess rescue of compound-induced effects .
- Fluorescent Probes: Develop a BODIPY-labeled analog for live-cell imaging to track subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
